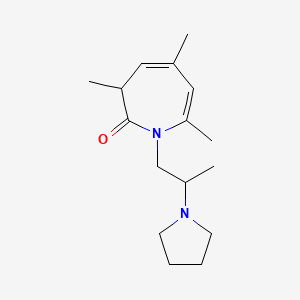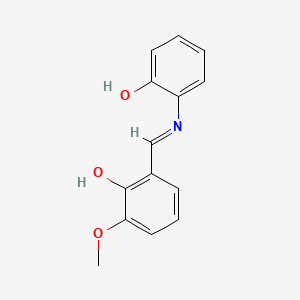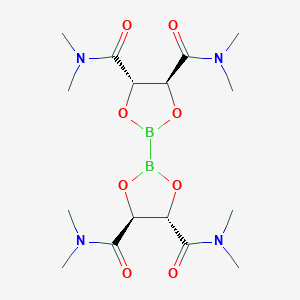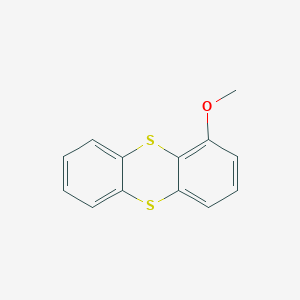
(P-Tolyl)triethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(P-Tolyl)triethylsilane is an organosilicon compound with the chemical formula C13H22Si. It is a trialkylsilane derivative where a p-tolyl group is bonded to a silicon atom, which is further bonded to three ethyl groups. This compound is known for its utility in organic synthesis, particularly in reduction reactions.
準備方法
Synthetic Routes and Reaction Conditions
(P-Tolyl)triethylsilane can be synthesized through various methods. One common approach involves the reaction of p-tolylmagnesium bromide with triethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
(P-Tolyl)triethylsilane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon-hydrogen bond can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include palladium catalysts and hydrogen gas. The reaction conditions often involve mild temperatures and pressures.
Substitution: Reagents such as halogens or alkyl halides can be used under conditions that promote the substitution of the hydrogen atom on the silicon.
Major Products
Reduction: The major products are typically alcohols derived from the reduction of carbonyl compounds.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated silanes.
科学的研究の応用
(P-Tolyl)triethylsilane has several applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (P-Tolyl)triethylsilane primarily involves the silicon-hydrogen bond. In reduction reactions, the silicon-hydrogen bond donates a hydride ion (H-) to the substrate, reducing it to the corresponding alcohol or other reduced form. The molecular targets and pathways depend on the specific reaction and substrate involved.
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler trialkylsilane with three ethyl groups bonded to silicon.
(P-Tolyl)trimethylsilane: Similar to (P-Tolyl)triethylsilane but with three methyl groups instead of ethyl groups.
(P-Tolyl)triphenylsilane: Contains three phenyl groups bonded to silicon along with the p-tolyl group.
Uniqueness
This compound is unique due to the presence of both the p-tolyl group and the triethylsilane moiety. This combination imparts specific reactivity and properties that are valuable in organic synthesis, particularly in selective reduction and substitution reactions.
特性
CAS番号 |
3644-91-5 |
|---|---|
分子式 |
C13H22Si |
分子量 |
206.40 g/mol |
IUPAC名 |
triethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C13H22Si/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
InChIキー |
QCMQECDEHTWDOM-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)



![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)

